Dehydroemetine

Descripción

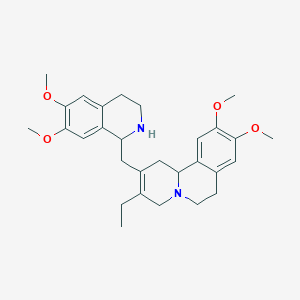

Structure

3D Structure

Propiedades

IUPAC Name |

(11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,24-25,30H,6-12,17H2,1-5H3/t24-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLZPUYGHQWHRN-RPBOFIJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(CC2C3=CC(=C(C=C3CCN2C1)OC)OC)CC4C5=CC(=C(C=C5CCN4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C[C@H]2C3=CC(=C(C=C3CCN2C1)OC)OC)C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901023600 | |

| Record name | 3-Ethyl-9,10-dimethoxy-1,6,7,11b-tetrahydro-2-((1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolyl)methyl)-4H-benzo(a)quinolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901023600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4914-30-1, 1986-67-0, 26266-12-6 | |

| Record name | Dehydroemetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4914-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydroemetine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001986670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydroemetine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004914301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emetane, didehydro-6',7',10,11-tetramethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026266126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydroemetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13865 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dehydroemetine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Ethyl-9,10-dimethoxy-1,6,7,11b-tetrahydro-2-((1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolyl)methyl)-4H-benzo(a)quinolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901023600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dehydroemetine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEHYDROEMETINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L36LY97UH4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DEHYDROEMETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S79QT1T91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Dehydroemetine Synthesis and Stereochemical Considerations

Synthetic Methodologies for Dehydroemetine

The synthesis of this compound involves chemical modification of emetine (B1671215), primarily through a dehydration process ontosight.ai. Several synthetic routes have been developed to obtain this compound and its isomers. Early syntheses of racemic 2,3-dehydroemetine were reported in the late 1950s drugfuture.comrsc.org. Stereospecific syntheses of the (±)-form and (±)-2,3-dehydroisoemetine (the 1'β-isomer) were later achieved drugfuture.comrsc.orgrsc.org.

Classical synthetic approaches to the emetine alkaloid skeleton, which can be adapted for this compound synthesis, often utilize Pictet-Spengler or Bischler-Napieralski reactions to form key carbon-carbon bonds rsc.org. These methods typically rely on the presence of electron-donating substituents on the aromatic rings rsc.org.

One synthetic route involves the use of Wittig-type reagents. For instance, a novel methylenetriphenylphosphorane (B3051586) derivative can condense with a specific ketone to form 2,3-dehydro-O-methylpsychotrine or its isomer, depending on the reaction conditions rsc.org. Another approach describes the conversion of a ketone intermediate through isomeric 2-ethoxycarbonylmethylene derivatives to an amide precursor required for the production of racemic 2,3-dehydroemetine rsc.org. The synthesis of (-)-2,3-Dehydroemetine has also been achieved following established literature procedures biorxiv.orgnih.gov.

Stereospecific Synthesis and Diastereomeric Isolation of this compound

This compound can exist as four possible diastereomers nih.gov. The separation and isolation of these diastereomers are important for studying their individual properties and biological activities drugfuture.com. Methods for the separation of the four possible isomers were reported in the early 1960s drugfuture.com.

Stereospecific synthesis allows for the preferential formation of specific stereoisomers. Stereospecific routes to (±)-2,3-dehydroemetine and (±)-2,3-dehydroisoemetine (the 1'β-isomer) have been documented drugfuture.comrsc.orgrsc.org. The synthesis of pure (-)-dehydroemetine has also been described drugfuture.com.

Diastereomers of this compound, such as (-)-R,S-dehydroemetine and (-)-S,S-dehydroisoemetine, have been synthesized and studied nih.govasm.org. These diastereomers can be separated, for example, by techniques like chiral HPLC nih.gov.

Absolute Configuration and Bioactivity Relationships of this compound Isomers

The absolute configuration of this compound isomers plays a significant role in their biological activity. While emetine has four chiral centers and 16 possible diastereomers, this compound has fewer chiral centers, resulting in 4 possible diastereomers nih.gov. The compounds active against ameba in the emetine series typically have the 1'R, 11bS, 2S, 3R-configuration for emetine and the 1'R, 11bS-configurations for this compound nih.gov.

Studies on the structure-activity relationship of emetine and its analogs have indicated that for biological activity, the C-1' position should ideally have the R configuration benthamopen.com. Unsaturation at the 2-3 positions, as in this compound, destroys the asymmetry at carbons 2 and 3 but does not necessarily abolish protein synthesis inhibition activity benthamopen.compnas.org.

Research comparing the biological activity of different this compound diastereomers has shown notable differences. For instance, (-)-R,S-dehydroemetine has been found to be highly potent against certain strains of Plasmodium falciparum, while (-)-S,S-dehydroisoemetine, which has a different configuration at C-1', exhibits significantly lower potency biorxiv.orgnih.govasm.org. Molecular modeling studies have suggested that the more potent (-)-R,S-dehydroemetine mimics the binding pose of emetine more closely than (-)-S,S-dehydroisoemetine at the ribosomal binding site nih.govasm.orgresearchgate.net.

The stereochemistry at the 1' position is particularly important for the protein synthesis inhibition activity of ipecac alkaloids benthamopen.compnas.org. The epimer with the S configuration at C-1' (isoemetine) is generally reported as inactive benthamopen.compnas.org.

Data from studies on the amoebicidal activity and toxicity of different this compound forms highlight the importance of stereochemistry. The synthetic racemic mixture of this compound consists of equal proportions of the (-)- and (+)-enantiomers tandfonline.com. Comparisons between the racemic mixture and the pure (-)-isomer have been conducted to assess their relative effectiveness and toxicity tandfonline.com.

The following table summarizes some reported properties of different this compound forms:

| Derivative Type | Melting Point (°C) | Optical Rotation ([α]D) |

| (-)-Form dihydrobromide | 243-245 | -97° (methanol) |

| (+)-Form dihydrobromide | 241-243 | +95° (methanol) |

| (±)-Form dihydrochloride (B599025) | 235 | - |

| (±)-2,3-Dehydroisoemetine hydrochloride | 220-225 | - |

| (-)-Form | 94-96 | -183° |

Further detailed research findings on the IC50 values for different this compound isomers against Plasmodium falciparum strains demonstrate the impact of stereochemistry on antiparasitic activity biorxiv.orgnih.govasm.org. For example, one study reported the following IC50 values against the K1 strain of P. falciparum:

| Compound | IC50 (nM) |

| (-)-R,S-dehydroemetine | 71.03 ± 6.1 asm.org |

| (-)-S,S-dehydroisoemetine | 2070 ± 260 asm.org |

This data clearly illustrates that the (-)-R,S-diastereomer is significantly more potent than the (-)-S,S-diastereomer.

Molecular and Cellular Mechanisms of Dehydroemetine Action

Inhibition of Ribosomal Protein Synthesis by Dehydroemetine

One of the primary mechanisms of action attributed to this compound is the potent inhibition of protein synthesis in eukaryotic cells. This interference occurs at the ribosomal level, specifically impacting the process of translation. wikipedia.orgnih.govnih.govwikipedia.orgwikipedia.orgguidetopharmacology.orgfishersci.nociteab.comciteab.comalchetron.comnih.govnih.govuni.lu

This compound, similar to its parent compound emetine (B1671215), exerts its inhibitory effect by binding to ribosomal subunits. Studies have shown that this compound binds to the ribosomal 40S subunit of eukaryotic ribosomes. wikipedia.orgnih.govalchetron.comfishersci.ca The binding site for emetine, and by analogy this compound, has been located in the E site of the 40S subunit, situated at the interface between the 18S rRNA helices and the C terminus of ribosomal protein uS11. fishersci.ca This interaction with the small ribosomal subunit is critical for the subsequent disruption of protein synthesis.

The binding of this compound to the 40S ribosomal subunit leads to a significant impairment of the peptide chain elongation process. Specifically, this compound inhibits the translocation step, a crucial movement where the peptidyl-tRNA moves from the ribosomal A-site to the P-site, and the deacetylated tRNA moves from the P-site to the E-site. wikipedia.orgnih.govwikipedia.orgguidetopharmacology.orgciteab.com This arrest of intra-ribosomal translocation of the tRNA-amino acid complex effectively halts the synthesis of new polypeptide chains. nih.gov The consequence is a rapid and potent inhibition of protein synthesis, which is detrimental to the growth and replication of susceptible cells, particularly in parasites.

Research has provided quantitative data illustrating the potency of this compound in inhibiting protein synthesis. For instance, studies in BEC-hACE2 cells demonstrated that the (-)-R,S isomer of this compound (DHE4) exhibited 97% inhibition of protein synthesis at a concentration of 1 μM, comparable to the effect of emetine with an IC50 of approximately 0.12 μM. citeab.com In cell-free systems, both emetine and DHE4 showed similar protein synthesis inhibition with IC50 values of 1.2 μM and 1.3 μM, respectively. citeab.com

| Compound | System | Effect on Protein Synthesis | IC50 (approx.) | Citation |

| This compound ((-)-R,S isomer, DHE4) | BEC-hACE2 cells | 97% inhibition at 1 μM | - | citeab.com |

| Emetine | BEC-hACE2 cells | Inhibition | 0.12 μM | citeab.com |

| This compound ((-)-R,S isomer, DHE4) | Cell-free system | Inhibition | 1.3 μM | citeab.com |

| Emetine | Cell-free system | Inhibition | 1.2 μM | citeab.com |

This inhibition of protein synthesis is considered a primary mechanism underlying this compound's antiparasitic activity.

Interference with Nucleic Acid Metabolism by this compound

This compound has been reported to intercalate into DNA. wikipedia.orgcenmed.com DNA intercalation involves the insertion of a molecule between the base pairs of the DNA double helix. This process can disrupt the structure and function of DNA, affecting processes such as replication and transcription. Emetine, the structural analog of this compound, is also known to intercalate into DNA. nih.govwikidata.orgnih.gov This intercalation is thought to contribute to the interference with nucleic acid-related processes.

As a consequence of DNA intercalation and potentially other interactions, this compound leads to the inhibition of nucleic acid synthesis. wikipedia.org This includes both DNA and RNA synthesis, which are essential for cell division and function. Research on emetine has demonstrated its ability to inhibit DNA and RNA synthesis in various cell types. wikipedia.orgwikipedia.org The inhibition of nucleic acid synthesis further cripples the ability of susceptible organisms to multiply and repair cellular damage.

Disruption of Cytoskeletal Dynamics by this compound

This compound has also been noted to affect the cytoskeleton, a dynamic network of protein filaments and tubules in the cytoplasm of many living cells, involved in shape, motility, and intracellular transport. The compound binds to tubulin, the main protein component of microtubules, preventing its polymerization. wikipedia.org Microtubules are crucial elements of the cytoskeleton, playing vital roles in maintaining cell shape, facilitating intracellular transport, and orchestrating cell division. wikipedia.org By disrupting microtubule formation, this compound compromises the structural integrity and division capabilities of the cell. wikipedia.org Emetine has also been shown to disrupt the cytoskeleton. wikipedia.orgnih.gov

The multifaceted mechanisms of this compound, involving the inhibition of protein synthesis, interference with nucleic acid metabolism, and disruption of cytoskeletal dynamics, collectively contribute to its biological activity against target organisms.

This compound Binding to Tubulin and Microtubule Formation Inhibition

One of the documented mechanisms of action for this compound involves its interaction with tubulin, a protein that is the primary building block of microtubules. Microtubules are essential components of the cytoskeleton, playing crucial roles in maintaining cell shape, intracellular transport, and cell division. This compound has been shown to bind to tubulin, which subsequently prevents its polymerization into functional microtubules patsnap.comresearchgate.net. This disruption of microtubule formation is considered a significant aspect of its effect on cellular integrity and division capabilities, particularly in target organisms like parasites patsnap.com. Studies comparing this compound to other compounds have also explored its impact on tubulin polymerization in vitro researchgate.net.

Immunomodulatory Effects of this compound

Beyond its direct cellular targets, this compound has been observed to influence the host's immune response, exhibiting immunomodulatory effects patsnap.commedscape.com. This modulation of the immune system can play a role in the host's ability to respond to infections patsnap.com.

Enhancement of Macrophage Phagocytic Activity

A specific immunomodulatory effect attributed to this compound is the enhancement of macrophage phagocytic activity patsnap.com. Macrophages are immune cells that play a critical role in the innate immune response by engulfing and clearing foreign particles, pathogens, and cellular debris through a process called phagocytosis. By enhancing this activity, this compound can contribute to the clearance of parasitic infections by the host's immune cells patsnap.com.

Exploration of Multimodal Mechanisms of this compound

Effects on Mitochondrial Membrane Potential

Among the multimodal effects explored, this compound has been shown to affect mitochondrial membrane potential nih.govasm.orgbiorxiv.orgasm.org. The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and cellular viability. Changes in ΔΨm can impact ATP production, signaling pathways, and the initiation of apoptosis. Studies have measured the changes in mitochondrial membrane potential upon treatment with this compound, sometimes comparing its effects to known mitochondrial inhibitors like atovaquone (B601224) biorxiv.orgasm.org. Observations have indicated shifts in fluorescence intensity, measured using dyes like rhodamine 123, which are indicative of alterations in mitochondrial membrane potential following this compound treatment biorxiv.orgasm.org. These effects have been observed at various concentrations, including IC50 and 10x IC50 values asm.org.

Data on the effect of this compound on mitochondrial membrane potential, as indicated by changes in mean fluorescence intensity, have been reported. These changes are often compared to the effects of control substances like atovaquone.

| Compound | Concentration | Change in Mean Fluorescence Intensity (%) |

| Atovaquone | IC50 | 41.95 |

| Atovaquone | 10x IC50 | 43.17 |

| Emetine | IC50 | 31.12 |

| Emetine | 10x IC50 | 35.13 |

| (-)-R,S-Dehydroemetine | IC50 | 26.76 |

| (-)-R,S-Dehydroemetine | 10x IC50 | 32.98 |

Note: Data derived from source asm.org. Changes are in a direction similar to that of atovaquone, indicating a possible mitochondrial effect. asm.org

Pharmacological and Toxicological Research Profiles of Dehydroemetine

Comparative Pharmacokinetic and Tissue Distribution Studies of Dehydroemetine

Pharmacokinetic studies of this compound have investigated its absorption, distribution, metabolism, and excretion, often in comparison to its parent compound, emetine (B1671215). Following intramuscular administration, this compound is reported to be rapidly absorbed and widely distributed throughout body tissues, including the liver and skeletal muscles. buy-pharma.md

Comparative studies in guinea pigs using spectrofluorometric and radiometric methods have provided insights into the tissue distribution of this compound and emetine. These studies involved the intraperitoneal injection of unlabeled or 14C-labeled compounds. ajtmh.org

Differential Elimination Kinetics from Specific Organs

Research indicates that this compound is eliminated more rapidly from individual organs compared to emetine. ajtmh.org Specifically, this compound appears to disappear relatively more quickly from the heart than from the liver, a pattern reversed for emetine. biorxiv.orgajtmh.org This differential elimination kinetic, particularly the faster clearance from cardiac tissue, has been suggested as a potential factor contributing to the lower cardiotoxicity observed with this compound compared to emetine. biorxiv.orgajtmh.orgnih.gov After intraperitoneal injection in guinea pigs, the majority of the injected radioactivity (95%) for both 14C-labeled emetine and this compound was recovered in the feces, with only 5% appearing in the urine. ajtmh.org

Data on Comparative Elimination Kinetics from Heart and Liver (Guinea Pigs)

| Compound | Elimination from Heart vs. Liver |

| This compound | More rapid from heart than liver |

| Emetine | More rapid from liver than heart |

Cardiotoxicity Research and Comparative Safety of this compound

Cardiotoxicity has been a significant area of research for both emetine and this compound due to the cardiac effects observed with emetine. buy-pharma.mdworldscientific.comajtmh.orgchemicalbook.com While this compound was developed to have fewer side effects, including reduced cardiotoxicity, research has still explored its impact on cardiac function. wikipedia.orgbiorxiv.orgresearchgate.netwikipedia.org Studies have investigated the effects of this compound on myocardial hemodynamics and contractility. In anesthetized cats, doses of 3 and 5 mg/kg of this compound caused a fall in blood pressure, heart rate, myocardial blood flow, 'cardiac effort index', left ventricular systolic pressure, and maximum rate of rise of left ventricular pressure. doi.org These doses, along with a 1-mg/kg dose, also induced electrocardiographic changes. doi.org Research suggests that the primary effect of this compound on the heart may be myocardial depression. doi.org

Assessment of hERG Potassium Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a known mechanism contributing to drug-induced cardiotoxicity, specifically QT interval prolongation and the risk of Torsades de pointes. biorxiv.org Research has assessed the effect of this compound on hERG channel activity. Studies have shown that (-)-R,S-dehydroemetine did not show significant inhibition of the hERG potassium channel. biorxiv.orgnih.govasm.orgorkg.orgdntb.gov.ua However, another diastereomer, (-)-S,S-dehydroisoemetine, was found to be a potent inhibitor with an IC50 of 2.99 µM, compared to (-)-R,S-dehydroemetine which had an IC50 of 19.3 µM in one study. biorxiv.org Quinidine, used as a positive control in this study, had an IC50 of 1.99 µM. biorxiv.org

Data on hERG Channel Inhibition

| Compound | hERG IC50 (µM) | Potency as Inhibitor |

| (-)-R,S-dehydroemetine | 19.3 | Not potent |

| (-)-S,S-dehydroisoemetine | 2.99 | Potent |

| Quinidine (Positive Control) | 1.99 | Potent |

Electrocardiographic Studies in this compound Toxicity Evaluation

Electrocardiographic (ECG) studies have been crucial in evaluating the cardiac effects of this compound. Changes in ECG patterns are indicative of altered electrical activity in the heart. Studies in rats have shown that disturbances of intraventricular conduction and slowing of the heart rate were among the earliest ECG changes observed with this compound. oup.com Higher total doses (greater than 10 mg/kg) led to prolongation of atrioventricular conduction time and complete heart block. oup.com Atrial extrasystoles and paroxysmal atrial tachycardia were noted in a percentage of animals at total doses of 15 mg/kg. oup.com Ventricular extrasystoles and paroxysmal ventricular tachycardia were not observed in these studies. oup.com The cause of death in these animal studies was consistently complete heart block with ventricular asystole. oup.com ECG changes reported in patients receiving this compound include T-wave flattening or inversion and prolongation of the QTc interval. worldscientific.comajtmh.orgajtmh.org These findings are similar to those reported for emetine, although the changes with this compound may be less marked and of shorter duration at comparable doses. biorxiv.orgoup.com

Summary of Electrocardiographic Findings in Rats

| ECG Change | Observed at Total Dose (mg/kg) | Incidence at 15 mg/kg |

| Intraventricular conduction disturbances | Early changes | Not specified |

| Slowing of heart rate | Early changes | Not specified |

| Prolongation of AV conduction time | > 10 | Not specified |

| Complete heart block | > 10 | Not specified |

| Atrial extrasystoles | > 15 | 16% |

| Paroxysmal atrial tachycardia | > 15 | 16% |

| Ventricular extrasystoles | Never observed | 0% |

| Paroxysmal ventricular tachycardia | Never observed | 0% |

| Cause of Death | Complete heart block with ventricular asystole | 100% |

Neuromuscular and Gastrointestinal Pharmacodynamic Effects of this compound

Beyond its effects on the cardiovascular system, this compound has also been associated with pharmacodynamic effects on the neuromuscular and gastrointestinal systems. Neuromuscular reactions reported in research include generalized muscle weakness, muscle pain, and stiffness of the limbs and neck. worldscientific.comchemicalbook.com Studies at the frog neuromuscular junction have shown that this compound, similar to emetine, causes a concentration-dependent reduction of the quantal content of the endplate potential. nih.govresearchgate.net At lower concentrations, the effects appeared to be primarily presynaptic, decreasing the amplitude of the endplate potential without significantly affecting the spontaneous miniature endplate potential. nih.govresearchgate.net Higher concentrations also exhibited postsynaptic effects. nih.govresearchgate.net

Gastrointestinal effects are also commonly reported in research and clinical observations. worldscientific.comchemicalbook.com These can include nausea, vomiting, and abdominal pain or cramps. worldscientific.comchemicalbook.com These effects are similar to those seen with emetine, although this compound is generally considered to be less emetic. biorxiv.org

Antiparasitic Research Applications of Dehydroemetine

Studies in Amoebiasis

Dehydroemetine has been a subject of numerous studies evaluating its effectiveness in treating different clinical manifestations of amoebiasis, including intestinal and hepatic forms, and in cases of resistance to other commonly used drugs like metronidazole (B1676534). wikipedia.orgwikidoc.orgnih.gov

Efficacy of this compound Against Entamoeba histolytica

In vitro studies have demonstrated the activity of this compound against the trophozoites of Entamoeba histolytica. wikidoc.org Research comparing this compound with other antiamoebic agents, such as metronidazole, ornidazole (B1677491), and secnidazole (B1681708), has indicated that this compound possesses comparable effectiveness to some of these drugs against E. histolytica in vitro. wikidoc.org

Investigations of this compound in Intestinal Amoebiasis

Clinical trials have investigated the use of this compound in treating intestinal amoebiasis, also known as amoebic dysentery. ajtmh.orgbmj.comjournals.co.zaoup.com Early studies reported that parenteral this compound was effective in alleviating the symptoms of acute amoebic dysentery. bmj.comjournals.co.za However, it was noted that parenteral this compound, similar to emetine (B1671215), might not consistently eradicate the infection from the gut or eliminate the passage of cysts in patients with subacute or chronic intestinal amoebiasis. bmj.com An oral preparation of this compound resinate was also investigated and showed promise in treating intestinal amoebiasis, with studies reporting symptomatic relief and cure rates. oup.comoup.com

Data from a clinical trial of oral this compound resinate in intestinal amoebiasis:

| Treatment Group | Number of Patients | Cure Rate (%) | Symptomatic Relief (%) |

| Oral this compound Resinate | 24 | 71 | 85 |

Research on this compound in Hepatic Amoebiasis

This compound has been evaluated for its efficacy in treating amoebic liver abscesses. ajtmh.orgtandfonline.comnih.gov Studies have indicated that this compound can be successfully used in the treatment of amoebic liver abscess. tandfonline.com Comparative trials, including those combining this compound with chloroquine (B1663885), suggested that this compound was as effective as emetine hydrochloride when used with an adjuvant drug like chloroquine for amoebic liver abscess. tandfonline.com Research has also explored the efficacy of this compound, alone or in combination with metronidazole, in hepatopulmonary amoebiasis, a complication involving the liver and lungs. nih.gov

This compound Efficacy in Metronidazole-Resistant Amoebiasis

This compound has been considered for the treatment of metronidazole-resistant amoebiasis. wikipedia.orgwikidoc.org At one point, it was distributed on a compassionate use basis as an investigational drug for this specific indication. wikipedia.orgwikidoc.org This suggests that this compound holds potential as an alternative therapeutic option in cases where E. histolytica exhibits reduced susceptibility to metronidazole.

Comparative Efficacy Studies of this compound with Other Antiamoebic Agents

Comparative studies have assessed the efficacy of this compound against other antiamoebic drugs. In vitro research comparing this compound, metronidazole, ornidazole, and secnidazole against E. histolytica found metronidazole to be the most effective, with the other three drugs demonstrating similar effectiveness to each other. wikidoc.org Clinical trials comparing this compound and emetine hydrochloride in the treatment of amoebic liver abscess have shown similar results between the two drugs. tandfonline.com Studies have also compared treatment regimens containing this compound and/or metronidazole for hepatopulmonary amoebiasis, suggesting that a combination of this compound and metronidazole yielded the best therapeutic outcomes, although metronidazole alone was found to be nearly as effective as this compound. nih.gov There is also research suggesting that combining this compound with metronidazole may not offer greater efficacy than metronidazole alone in treating invasive amoebiasis. worldscientific.com

Research in Malaria

Beyond amoebiasis, this compound has also been investigated for its potential antimalarial activity. ebi.ac.ukbiorxiv.orgnih.gov Research has identified this compound as being potent against Plasmodium falciparum, the parasite responsible for malaria, including multidrug-resistant strains. biorxiv.orgnih.govasm.orgasm.org Studies have reported nanomolar efficacy of (-)-R,S-dehydroemetine against the multidrug-resistant K1 strain of P. falciparum. biorxiv.orgnih.govasm.org Furthermore, research indicates that (-)-R,S-dehydroemetine exhibits gametocidal properties and shows synergistic antimalarial activity when combined with other antimalarial drugs such as atovaquone (B601224) and proguanil (B194036) in vitro. biorxiv.orgnih.govasm.org

Data on the in vitro efficacy of this compound diastereomers against Plasmodium falciparum (K1 strain):

| Compound | IC₅₀ (nM) |

| (-)-R,S-Dehydroemetine | 71.03 ± 6.1 nih.gov |

| (-)-S,S-Dehydroisoemetine | 2070 ± 260 nih.gov |

This research suggests a potential for repositioning this compound or its analogues for malaria treatment, particularly in complicated cases or those involving drug resistance. biorxiv.org

This compound Potency Against Multidrug-Resistant Plasmodium falciparum Strains

Studies have demonstrated that this compound exhibits potent in vitro antimalarial efficacy against multidrug-resistant strains of Plasmodium falciparum. Specifically, the (-)-R,S-dehydroemetine isomer has shown high potency against the K1 strain, a known multidrug-resistant P. falciparum strain. nih.govbiorxiv.orgnih.govasm.orgdntb.gov.ua Its efficacy against the K1 strain was reported with an IC50 value of 71.03 ± 6.1 nM. nih.govasm.org In comparison, the (-)-S,S-dehydroisoemetine isomer was significantly less potent against the same strain, with an IC50 of 2.07 ± 0.26 μM, indicating the importance of stereochemistry for its activity. nih.govasm.org Emetine dihydrochloride (B599025), the parent compound, also demonstrated potent in vitro inhibition of the K1 strain, with an IC50 of 47 nM ± 2.1 nM. nih.govbiorxiv.orgnih.govasm.org

Research suggests that (-)-R,S-dehydroemetine mimics the binding pose of emetine on the P. falciparum 80S ribosome, which is believed to be its site of action, inhibiting protein synthesis. nih.govbiorxiv.orgnih.govasm.org

Gametocidal Properties of this compound

In addition to its effects on the asexual erythrocytic stages of P. falciparum, this compound has also exhibited gametocidal properties. nih.govbiorxiv.orgnih.govasm.orgdntb.gov.ua Gametocytes are the sexual stages of the parasite responsible for transmission to mosquitoes, making compounds with gametocidal activity valuable for blocking malaria transmission. Studies have indicated that this compound shows no cross-resistance against any of the multidrug-resistant strains tested in relation to its gametocidal effects. nih.govbiorxiv.orgnih.govasm.orgdntb.gov.ua

Synergistic Antimalarial Activity of this compound in Combination Therapies

Investigations into drug interactions have shown that (-)-R,S-dehydroemetine exhibits synergistic antimalarial activity when combined with other antimalarial drugs, specifically atovaquone and proguanil. nih.govbiorxiv.orgnih.govasm.orgdntb.gov.ua This suggests that this compound could potentially be used as part of combination therapies to enhance efficacy and potentially overcome resistance.

Here is a table summarizing some of the in vitro potency data against Plasmodium falciparum K1 strain:

| Compound | IC50 (nM) | P. falciparum Strain | Reference |

| Emetine dihydrochloride | 47 ± 2.1 | K1 (multidrug-resistant) | nih.govbiorxiv.orgnih.govasm.org |

| (-)-R,S-dehydroemetine | 71.03 ± 6.1 | K1 (multidrug-resistant) | nih.govasm.org |

| (-)-S,S-dehydroisoemetine | 2070 ± 260 (2.07 ± 0.26 μM) | K1 (multidrug-resistant) | nih.govasm.org |

Investigations of this compound in Leishmaniasis

This compound has been investigated for its activity against Leishmania species, the causative agents of leishmaniasis. It has been reported as an antiparasitic agent that can inhibit parasites such as Entamoeba histolytica and is used in the research of parasitic diseases like visceral leishmaniasis. medchemexpress.comcenmed.comglpbio.comchemsrc.com

In vitro studies have evaluated the efficacy of this compound against promastigotes of Leishmania donovani. karger.com These studies found that this compound was highly effective in preventing the growth of L. donovani promastigotes in vitro at low concentrations. karger.com For example, 3.13 mmol of this compound was required to show a similar effect in vitro compared to higher concentrations of sodium stibogluconate (B12781985) and metronidazole. karger.com

Animal studies in experimentally infected golden hamsters (Mesocricetus auratus) with L. donovani have also been conducted. nih.govkarger.com Hamsters treated with this compound showed significantly lower weights in the liver and spleen, and less reduction in spleen length compared to those treated with pentostam, suggesting a therapeutic effect. nih.govkarger.com However, this compound did not provide protection against experimental infection with L. donovani when administered prophylactically in these hamsters. nih.govkarger.com

Research has also explored the development of this compound nanoparticles for the treatment of visceral leishmaniasis, aiming to reduce toxicity and improve drug delivery to target tissues. tandfonline.com

Exploration of this compound in Schistosomiasis

The potential of this compound in the treatment of schistosomiasis, caused by Schistosoma species, has also been explored. Early comparative chemotherapeutic studies on experimental Schistosoma mansoni infection in Mastomys natalensis were conducted with various schistosomicidal agents, including this compound. who.intnih.gov In these studies, this compound, at the dosage schedules used, proved to be ineffective against Schistosoma mansoni. who.intnih.gov

Despite its ineffectiveness in these specific animal models and dosage regimens, the related compound emetine was also evaluated for antischistosomal activity, but it was suggested that double the dose used for amoebic infections would be necessary, which was considered unfavorable due to emetine's high toxicity. mdpi.com While this compound is reported to have a better safety profile than emetine, prolonged administration was noted as a requirement in some contexts. mdpi.com Clinical trials involving racemic 2-dehydroemetine in Schistosoma haematobium infection were also mentioned in earlier literature. who.int

Antiparasitic Research Applications in Malaria

Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a major global health challenge, particularly with the spread of drug resistance. This compound has been investigated as a potential antimalarial agent.

This compound Potency Against Multidrug-Resistant Plasmodium falciparum Strains

Studies have indicated that this compound possesses potent in vitro antimalarial efficacy against multidrug-resistant strains of Plasmodium falciparum. nih.govbiorxiv.orgnih.govasm.orgdntb.gov.ua Specifically, the (-)-R,S-dehydroemetine isomer has demonstrated high potency against the K1 strain, a well-characterized multidrug-resistant P. falciparum strain. nih.govbiorxiv.orgnih.govasm.orgdntb.gov.ua The 50% inhibitory concentration (IC50) of (-)-R,S-dehydroemetine against the K1 strain was found to be 71.03 ± 6.1 nM. nih.govasm.org In comparison, the (-)-S,S-dehydroisoemetine isomer showed considerably lower potency against the same strain, with an IC50 of 2.07 ± 0.26 μM, highlighting the significance of the compound's stereochemistry for its activity. nih.govasm.org Emetine dihydrochloride, from which this compound is derived, also exhibited potent in vitro inhibition of the K1 strain, with an IC50 of 47 nM ± 2.1 nM. nih.govbiorxiv.orgnih.govasm.org

Research suggests that (-)-R,S-dehydroemetine's potent activity may be attributed to its ability to mimic the binding of emetine to the P. falciparum 80S ribosome, thereby inhibiting protein synthesis, a proposed mechanism of action for emetine and its analogs. nih.govbiorxiv.orgnih.govasm.org

Here is a summary of in vitro potency data against Plasmodium falciparum K1 strain:

| Compound | IC50 (nM) | P. falciparum Strain | Reference |

| Emetine dihydrochloride | 47 ± 2.1 | K1 | nih.govbiorxiv.orgnih.govasm.org |

| (-)-R,S-dehydroemetine | 71.03 ± 6.1 | K1 | nih.govasm.org |

| (-)-S,S-dehydroisoemetine | 2070 ± 260 | K1 | nih.govasm.org |

Gametocidal Properties of this compound

Beyond its effects on the asexual erythrocytic stages responsible for the clinical symptoms of malaria, this compound has also demonstrated gametocidal properties. nih.govbiorxiv.orgnih.govasm.orgdntb.gov.ua Gametocytes are crucial for the transmission of malaria parasites from the human host to the mosquito vector. Compounds with gametocidal activity can therefore play a role in interrupting the transmission cycle. Studies have indicated that this compound exhibits gametocidal activity without showing cross-resistance against the tested multidrug-resistant P. falciparum strains. nih.govbiorxiv.orgnih.govasm.orgdntb.gov.ua

Synergistic Antimalarial Activity of this compound in Combination Therapies

The potential for this compound to be used in combination therapies has been explored through drug interaction studies. These studies have revealed that (-)-R,S-dehydroemetine demonstrates synergistic antimalarial activity when used in combination with atovaquone and proguanil. nih.govbiorxiv.orgnih.govasm.orgdntb.gov.ua This synergistic effect suggests that combining this compound with other antimalarials could potentially enhance therapeutic outcomes and help manage drug resistance.

Investigations of this compound in Leishmaniasis

This compound has been investigated for its activity against Leishmania species, the protozoa responsible for various forms of leishmaniasis, including visceral leishmaniasis. medchemexpress.comcenmed.comglpbio.comchemsrc.com

In vitro studies have assessed the efficacy of this compound against the promastigote stage of Leishmania donovani. karger.com These studies found that this compound was highly effective in inhibiting the growth of L. donovani promastigotes at low concentrations. karger.com For instance, 3.13 mmol of this compound was needed to achieve an effect comparable to higher concentrations of sodium stibogluconate and metronidazole in vitro. karger.com

In vivo investigations in experimentally infected golden hamsters (Mesocricetus auratus) with L. donovani have also been conducted. nih.govkarger.com Treatment with this compound in infected hamsters resulted in significantly lower liver and spleen weights, and less reduction in spleen length compared to treatment with pentostam, indicating a therapeutic effect. nih.govkarger.com However, this compound did not confer protection against experimental L. donovani infection when administered prophylactically in these animals. nih.govkarger.com

Research efforts have also focused on developing novel formulations, such as this compound-loaded nanoparticles, for the treatment of visceral leishmaniasis. tandfonline.com These approaches aim to potentially reduce toxicity and improve the delivery of the drug to the reticuloendothelial system, where Leishmania parasites reside. tandfonline.com

Exploration of this compound in Schistosomiasis

The activity of this compound against Schistosoma species, the causative agents of schistosomiasis, has also been explored in research. Early comparative chemotherapeutic studies evaluating various schistosomicidal agents in Mastomys natalensis experimentally infected with Schistosoma mansoni included this compound. who.intnih.gov In these specific studies and at the tested dosage schedules, this compound was found to be ineffective against Schistosoma mansoni. who.intnih.gov

The related compound, emetine, was also assessed for antischistosomal activity, but it was suggested that the required dose for efficacy against schistosomiasis would be double that used for amoebic infections, which was considered impractical due to emetine's significant toxicity. mdpi.com Although this compound is reported to have a better safety profile than emetine, some contexts have noted the need for prolonged administration. mdpi.com Earlier literature also mentions clinical trials of racemic 2-dehydroemetine for Schistosoma haematobium infection. who.int

Emerging Research on this compound in Trypanosomiasis

While detailed specific research findings on this compound's activity against trypanosomiasis were not extensively present in the provided information, it is recognized that emetine and its derivatives, including this compound, possess activity against various protozoan parasites. Given its established antiprotozoal properties, it is plausible that emerging research may be investigating the potential of this compound against trypanosomes, the parasites responsible for diseases such as African Trypanosomiasis and Chagas disease. However, specific data on this topic was not a primary focus of the provided search results.

Antiviral Research Applications of Dehydroemetine

In Vitro Antiviral Efficacy Studies of Dehydroemetine

In vitro studies have demonstrated the antiviral efficacy of this compound against a variety of viruses. Research has shown that this compound, like emetine (B1671215), can reduce viral growth at nanomolar concentrations. researchgate.netrutgers.edunih.gov For instance, studies investigating its activity against coronaviruses like SARS-CoV-2 and HCoV-OC43 have reported inhibitory effects within a concentration range of approximately 50–100 nM. researchgate.netrutgers.edunih.gov

While comprehensive in vitro data for this compound against a wide array of viruses is still being compiled, its structural similarity to emetine, which has shown broad-spectrum antiviral effects against both RNA and DNA viruses including Zika and Ebola viruses, suggests a potentially wide range of activity for this compound as well. researchgate.netnih.govasm.org

Mechanisms of this compound Antiviral Action on Host Cell Processes

The primary mechanism by which this compound exerts its antiviral effects is believed to involve the disruption of host cell protein synthesis. researchgate.netrutgers.edunih.govresearchgate.net Similar to emetine, this compound binds to the ribosomal 40S subunit, inhibiting the translocation step during protein elongation. patsnap.compediatriconcall.com This interference with the host cell's protein synthesis machinery impedes the production of viral proteins necessary for replication and assembly. patsnap.com

Beyond protein synthesis inhibition, this compound has also been reported to interfere with nucleic acid metabolism by intercalating into DNA, which can disrupt viral replication and repair processes. patsnap.com Additionally, there is evidence suggesting that this compound can affect the host cell's cytoskeleton by binding to tubulin, thereby potentially impacting viral transport and budding. patsnap.com While these mechanisms are primarily described in the context of its antiparasitic activity, they are also considered relevant to its antiviral action due to the reliance of viruses on host cellular processes.

Stereoisomer Specificity in this compound's Antiviral Activity

Research indicates that the antiviral activity of this compound is demonstrably stereoisomer specific. researchgate.netrutgers.edunih.govresearchgate.net Studies have investigated the activity of different stereoisomers of this compound, such as the (-)-R,S isomer (sometimes referred to as DHE4). researchgate.netrutgers.edunih.govresearchgate.net Findings suggest that the (-)-R,S stereoisomer is particularly effective in reducing viral growth at nanomolar concentrations, paralleling its effect on inhibiting protein synthesis. researchgate.netrutgers.edunih.govresearchgate.net This stereospecificity in antiviral action aligns with the known structural requirements for ipecac alkaloids, including emetine and its analogs, to inhibit protein synthesis, which involves specific configurations, such as the 1R, 11bS-configurations. researchgate.netnih.gov

For example, studies comparing the activity of (-)-R,S-dehydroemetine with (-)-S,S-dehydroisoemetine against Plasmodium falciparum (a parasite, but providing insight into stereospecificity) showed a significant difference in potency, with the (-)-R,S isomer being considerably more potent. asm.orgnih.gov This difference in activity is attributed to the change in configuration at a specific chiral center (C-1') in the less potent stereoisomer. asm.orgnih.gov While this specific example relates to antiparasitic activity, the principle of stereoisomer specificity in binding to ribosomal subunits and inhibiting protein synthesis is relevant to its antiviral mechanism. researchgate.netnih.gov

Here is a table summarizing some in vitro antiviral efficacy data for this compound and a related compound:

| Compound | Virus | Cell Line | IC50 (nM) | Reference |

| (-)-R,S-dehydroemetine (DHE4) | SARS-CoV-2 | Human bronchiolar epithelial cells | ~50–100 | researchgate.netrutgers.edunih.gov |

| (-)-R,S-dehydroemetine (DHE4) | HCoV-OC43 | Human bronchiolar epithelial cells | ~50–100 | researchgate.netrutgers.edunih.gov |

| Emetine | SARS-CoV-2 | Vero cells | 2.55 µM | researchgate.net |

| Emetine | MERS-CoV | Huh-7.5 cells | 0.16 µM | nih.gov |

| Emetine | SARS-CoV | Not specified | 0.054 µM | nih.gov |

| Emetine | MERS-CoV | Not specified | 0.014 µM | nih.gov |

| Emetine | Zika virus | Not specified | Not specified | nih.gov |

| Emetine | Ebola virus | Not specified | Not specified | nih.gov |

Note: IC50 values can vary depending on the specific assay, cell line, and experimental conditions used.

Anticancer Research Applications of Dehydroemetine

Historical and Contemporary Oncological Investigations of Dehydroemetine

Historically, emetine (B1671215), the parent compound of this compound, was investigated for its effects on malignant human tumors as early as 1918. semanticscholar.org While initial studies did not consistently demonstrate anti-tumor properties in laboratory animals, contemporary research has revisited the potential of emetine and its derivatives, including this compound, in oncology. semanticscholar.orgnih.gov The potency of this compound was noted in studies involving chronic granulocytic leukemia, various malignancies, Hodgkin's disease, and rectal adenocarcinoma in the 1960s. semanticscholar.orgnih.gov Despite early phase I and II clinical trials with emetine in the 1970s, the drug was eventually discontinued (B1498344) from clinical use in oncology primarily due to a narrow therapeutic index and significant adverse effects, particularly cardiotoxicity. semanticscholar.orgnih.gov

However, recent in vitro experimental studies have continued to investigate emetine and, by extension, this compound, focusing on their mechanisms of action in cancer cells. semanticscholar.orgnih.gov This renewed interest is part of a broader strategy of "drug repositioning," where existing drugs are explored for novel therapeutic effects. nih.gov Contemporary research aims to understand how these compounds modulate cancer-related biological pathways and to synthesize new derivatives with improved efficacy and reduced toxicity to normal cells. semanticscholar.orgnih.gov

Modulation of Cancer-Related Biological Pathways by this compound

Research indicates that this compound, similar to emetine, can modulate various biological pathways involved in cancer progression. semanticscholar.orgnih.gov While the precise mechanisms of this compound are not fully elucidated, studies on emetine, which shares a similar structure and properties, provide insights. nih.govwikipedia.org Emetine is known to be a protein synthesis inhibitor in eukaryotes. semanticscholar.orgnih.govwikipedia.org This inhibition of protein biosynthesis is considered a key mechanism contributing to its anti-tumor effects. semanticscholar.orgnih.gov

Studies have shown that emetine can affect the expression of genes related to apoptosis and can modulate different cancer-related biological pathways. semanticscholar.orgbenthamopen.com Further research is ongoing to fully characterize the specific pathways influenced by this compound in various cancer types.

Induction of Apoptosis and Cell Cycle Arrest by this compound

The induction of apoptosis (programmed cell death) and cell cycle arrest are critical mechanisms by which anticancer agents exert their effects. frontiersin.org this compound is believed to induce apoptosis and cell cycle arrest in cancer cells. researchgate.net

Studies on emetine, the closely related compound, have demonstrated its ability to induce apoptosis through mechanisms such as inhibition of protein biosynthesis and regulation of pro-apoptotic factors. semanticscholar.org Emetine has been shown to cause mitochondrial depolarization and DNA fragmentation in certain cancer cell lines. benthamopen.com While direct detailed studies on this compound's specific impact on these processes in various cancer cell lines are less extensively documented in the provided results, the structural and functional similarities to emetine suggest comparable mechanisms. nih.govwikipedia.org

Research on extracts containing this compound analogs has indicated that cytotoxic mechanisms likely involve the activation of the intrinsic apoptotic pathway and cell cycle arrest through the downregulation of key cell cycle regulators such as CDK2, CDK6, cyclin D1, and cyclin D3. researchgate.net Cell cycle arrest, particularly at the G2/M phase, is a common strategy in cancer therapy to halt the proliferation of cancer cells. frontiersin.orgnih.govnih.gov

This compound's DNA Interaction in Anticancer Mechanisms

The interaction of anticancer agents with DNA is a well-established mechanism for inhibiting cancer cell growth. Some chemotherapy drugs, such as doxorubicin (B1662922) and cisplatin (B142131), exert their effects by directly interacting with DNA, leading to damage and inhibition of replication. wikipedia.orgresearchgate.netguidetopharmacology.orgciteab.comciteab.comnih.govciteab.com

While emetine is reported to exhibit anti-tumor effects partly through DNA interaction, the specific nature and extent of this compound's direct interaction with DNA in the context of its anticancer mechanisms are not explicitly detailed in the provided search results. semanticscholar.org However, given its structural similarity to emetine, it is plausible that this compound may also interact with DNA, contributing to its cytotoxic effects on cancer cells. Further research is needed to fully elucidate this aspect of this compound's mechanism of action.

Synergistic Anticancer Effects of this compound with Other Therapeutic Agents

Combining different therapeutic agents is a common strategy in cancer treatment to enhance efficacy and overcome resistance. wikipedia.orgscilit.com Research has explored the potential for synergistic effects when this compound or its analogs are used in combination with other anticancer agents. semanticscholar.orgnih.govtaylorandfrancis.com

Studies involving analogs of this compound, such as NZ28, have shown synergistic effects with HSP90 inhibitors and radiation therapy in lung and breast cancer cells. taylorandfrancis.com While direct studies on the synergistic effects of this compound itself with a broad range of conventional chemotherapeutic agents are not extensively detailed in the provided information, the investigation into synergistic combinations with its analogs suggests a potential for this compound to enhance the effectiveness of other cancer treatments. semanticscholar.orgnih.govtaylorandfrancis.com For example, studies on emetine have shown synergistic activity with cisplatin in inhibiting bladder cancer cell proliferation. auajournals.org

This area of research is crucial for developing combination therapies that could potentially lower the required dose of each agent, thereby reducing toxicity while maintaining or improving therapeutic outcomes. semanticscholar.orgnih.gov

Drug Repositioning Investigations of Dehydroemetine

Rationale for Dehydroemetine as a Repositioned Therapeutic Candidate

This compound, a synthetic analogue of the natural alkaloid emetine (B1671215), has emerged as a compelling candidate for drug repositioning, a strategy that identifies new therapeutic uses for existing drugs. nih.govnih.gov This approach can significantly shorten drug development timelines. nih.gov The primary rationale for investigating this compound for new indications stems from its well-characterized mechanism of action and a comparatively favorable toxicity profile relative to its parent compound, emetine. nih.govbrainkart.compediatriconcall.com

Originally developed as an anti-protozoal agent, this compound exerts its therapeutic effect by potently inhibiting protein synthesis. pediatriconcall.compatsnap.com Its mechanism involves binding to the 40S subunit of the eukaryotic ribosome, which halts the translocation step of protein elongation. patsnap.compatsnap.com This fundamental process is crucial for the survival and replication of pathogenic organisms and abnormally proliferating cells, making it a viable target in various diseases. nih.gov The specific binding site on the Plasmodium falciparum 80S ribosome has been identified, enabling a more rational approach to designing and repositioning drugs that target this site. nih.govmalariaworld.org

A significant factor driving the repositioning interest in this compound is that it was developed to be a less toxic alternative to emetine. wikipedia.orgmedindia.net Pharmacokinetic studies have shown that this compound is eliminated from the body, and particularly from the heart, more rapidly than emetine, which may account for its reduced cardiotoxicity. nih.gov This improved safety profile makes it a more attractive candidate for exploring new therapeutic applications where the risk-benefit ratio is a critical consideration. brainkart.com Furthermore, while the biological activity of emetine is dependent on a specific stereochemical configuration, the key structural features required for this activity are retained in this compound, allowing it to maintain potent biological effects. nih.govresearchgate.net

This compound's Potential in Novel Therapeutic Areas through Repositioning

Building on its established mechanism as a protein synthesis inhibitor, research has uncovered the potential of this compound in several new therapeutic areas, including infectious diseases and oncology.

Antimalarial Activity

A pressing need for novel antimalarial treatments has spurred investigations into repositioning existing drugs. malariaworld.org this compound has demonstrated significant potential in this area, exhibiting potent activity against multidrug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov The diastereomer (-)-R,S-dehydroemetine, in particular, has been shown to be highly potent, mimicking the binding of emetine to the parasite's ribosome more closely than other isomers. malariaworld.orgresearchgate.netnih.gov

In addition to its effects on the asexual stages of the parasite that cause symptoms, this compound also displays gametocidal properties, which is crucial for blocking the transmission of malaria. nih.govresearchgate.net Studies have also indicated a possible multimodal mechanism of action, including effects on the parasite's mitochondrial membrane potential, and have not found inhibition of the hERG potassium channel, a common cause of cardiotoxicity with some drugs. malariaworld.orgnih.gov

| Compound | Parasite Strain | IC₅₀ (nM) | Reference |

|---|---|---|---|

| (-)-R,S-dehydroemetine | P. falciparum (K1, multidrug-resistant) | 71.03 ± 6.1 | nih.gov |

| (-)-S,S-dehydroisoemetine | P. falciparum (K1, multidrug-resistant) | 2070 ± 260 | nih.gov |

| Emetine dihydrochloride (B599025) | P. falciparum (K1, multidrug-resistant) | 47 ± 2.1 | malariaworld.org |

Antiviral Activity

The broad-spectrum inhibition of host cell protein synthesis is a recognized strategy for combating viral infections, as viruses rely on the host's cellular machinery for replication. nih.gov this compound and its parent compound, emetine, have been investigated for their antiviral properties against several significant pathogens.

Research has shown that emetine can potently inhibit viruses such as Zika virus (ZIKV) and Ebola virus (EBOV) at low nanomolar concentrations. nih.govfsu.edujohnshopkins.edu The mechanisms of action are twofold: inhibiting viral replication and interfering with viral entry into host cells by disrupting lysosomal function. nih.govfsu.edu Given that this compound shares the core mechanism of protein synthesis inhibition, it is considered a promising candidate for broad-spectrum antiviral therapy. patsnap.com It has also been explored in the context of other viral infections, such as herpes zoster and Leishmania. wikipedia.org

Anticancer Activity

The inhibition of protein synthesis is a key target in cancer therapy, as malignant cells often have elevated rates of protein production to sustain their rapid growth and proliferation. nih.gov Early studies reported the potential of this compound in treating various cancers, including chronic granulocytic leukemia, Hodgkin's disease, and rectal adenocarcinoma. researchgate.net The anti-tumor effects of related compounds like emetine are thought to occur through multiple mechanisms, including the induction of apoptosis (programmed cell death) and interaction with DNA. nih.gov More recent research has focused on synthesizing new derivatives that are efficacious but less toxic to normal cells and exploring their use in combination with other agents to achieve synergistic anti-tumor effects. nih.gov Analogs of this compound have been shown to sensitize prostate carcinoma and myeloma cells to other anticancer agents. taylorandfrancis.com

Mechanisms of Dehydroemetine Resistance

Cellular Adaptations and Resistance Pathways to Dehydroemetine Exposure

Parasitic organisms have evolved a variety of cellular strategies to counteract the cytotoxic effects of drugs like this compound. These adaptations can involve preventing the drug from reaching its intracellular target, altering the target itself, or mitigating the downstream effects of the drug's action.

The primary mechanism of action of this compound is the inhibition of protein synthesis. nih.gov It achieves this by binding to the 40S ribosomal subunit, thereby blocking the translocation step of elongation. nih.gov Consequently, resistance can arise from modifications that hinder this interaction. One of the most well-documented cellular adaptations leading to resistance against emetine (B1671215), and by extension this compound, in Entamoeba histolytica is the overexpression of efflux pumps. nih.gov These pumps are transmembrane proteins that actively transport drugs out of the cell, thereby reducing the intracellular concentration of the compound and preventing it from reaching its ribosomal target.

In emetine-resistant E. histolytica, there is evidence of the involvement of multidrug resistance transporters. nih.gov These transporters can be members of the ATP-binding cassette (ABC) superfamily, which utilize the energy from ATP hydrolysis to expel a wide range of substrates, including drugs. The overexpression of such efflux pumps is a common mechanism of drug resistance in both prokaryotic and eukaryotic cells, including parasitic protozoa. nih.govnih.gov

Another potential, though less documented in the case of this compound in protozoa, resistance pathway involves alterations in the drug's target, the ribosome. Mutations in ribosomal protein genes or in the ribosomal RNA itself could potentially alter the binding site of this compound, reducing its affinity and thereby rendering the ribosome less susceptible to its inhibitory effects. This type of resistance mechanism is a well-established phenomenon for many ribosome-targeting antibiotics in bacteria. rsc.org

Parasites can also adapt to drug-induced stress through more general cellular responses. For instance, in Leishmania, exposure to antimonial drugs can lead to an increase in intracellular thiol levels, which helps to combat the oxidative stress generated by the drug. frontiersin.org While the mechanism of action of this compound is not primarily based on inducing oxidative stress, it is plausible that parasites could upregulate general stress response pathways upon exposure to the drug, contributing to a state of increased tolerance.

Research on Dehydroemetine Derivatives and Analogues

Design and Synthesis of Novel Dehydroemetine Analogues

The design and synthesis of novel this compound analogues are central to the effort to improve upon the parent compound. This compound itself is a synthetic derivative of emetine (B1671215), differing by a double bond adjacent to the ethyl group. wikipedia.orgnih.gov This structural change was explored as an initial strategy to reduce the cardiotoxicity associated with emetine. dntb.gov.uabiorxiv.orgnih.govasm.org

Further research has involved the synthesis of various analogues to investigate the impact of modifications at different positions of the this compound core structure. For instance, studies have explored N2´-derivatives of emetine, aiming to reduce cardiotoxicity. benthamopen.com The synthesis of specific diastereoisomers, such as (-)-R,S-dehydroemetine and (-)-S,S-dehydroisoemetine, has also been undertaken to evaluate their distinct biological activities. biorxiv.orgnih.govasm.org These synthetic efforts often involve multi-step chemical processes to construct the complex molecular architecture of these isoquinoline (B145761) alkaloids and their modified forms. asm.org

Structure-Activity Relationship Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for identifying the key structural features of this compound derivatives that are essential for their biological activity and for understanding how modifications influence efficacy and safety. Research on emetine and its analogues, including this compound, has provided insights into these relationships.

Studies have indicated that certain stereochemical configurations are important for biological activity. For example, the R configuration at C-1´ has been reported as essential for the biological activity of emetine. benthamopen.com While the unsaturation at the 2-3 positions in this compound (compared to emetine) destroys the asymmetry at carbons 2 and 3, it has been observed that this change does not abolish protein synthesis inhibition, a key mechanism of action. benthamopen.com

Further SAR studies have explored the importance of other structural elements, such as the methoxy (B1213986) group at C-7´ and the presence of two aromatic rings. benthamopen.com The distance between the two aromatic rings and the angle between a nucleophilic element, such as nitrogen, and the rings have also been considered important for biological activity. asm.org Modifications at positions like N-2´, N-5, and C-9 have been identified as critical for the biological activities of emetine. benthamopen.com Molecular modeling has been used in conjunction with synthesis and biological testing to predict and understand the interactions of this compound diastereoisomers with biological targets, such as the Plasmodium falciparum 80S ribosome. biorxiv.orgasm.orgmalariaworld.orgresearchgate.net

Development of this compound Analogues with Enhanced Efficacy and Improved Safety Profiles

A primary goal in the research of this compound analogues is the development of compounds that retain or enhance the desired therapeutic efficacy while exhibiting improved safety profiles, particularly reduced cardiotoxicity. This compound itself was introduced as a synthetic analogue claimed to have less cardiotoxic effects than emetine. wikipedia.orgdntb.gov.uabiorxiv.orgnih.govasm.org

Research has focused on identifying analogues that maintain potent activity against target pathogens, such as Entamoeba histolytica and Plasmodium falciparum, while demonstrating reduced toxicity in experimental models. For instance, studies have compared the amoebicidal activity and toxicity of (-)-emetine, (±)-2-dehydroemetine, and (-)-2-dehydroemetine. While all three showed high in vitro activity and good activity against experimental amoebic liver abscesses, (±)-2-dehydroemetine was found to be less toxic than (-)-emetine and (-)-2-dehydroemetine in studies involving rat caecal infections. tandfonline.com

In the context of antimalarial research, (-)-R,S-dehydroemetine has shown potent in vitro activity against the multi-drug resistant K1 strain of Plasmodium falciparum. biorxiv.orgnih.govasm.orgmalariaworld.orgresearchgate.net Comparative studies with (-)-S,S-dehydroisoemetine indicated that the configuration at C-1' significantly impacts potency. biorxiv.orgasm.orgmalariaworld.org The improved safety profile of this compound compared to emetine has been linked to factors such as decreased affinity to cardiac myocytes and increased clearance from the body. biorxiv.orgnih.gov Studies evaluating the effect on hERG potassium channels, which are implicated in cardiotoxicity, have shown that emetine dihydrochloride (B599025) and (-)-R,S-dehydroemetine failed to show inhibition, suggesting a potential advantage in terms of cardiac safety. dntb.gov.uaasm.orgmalariaworld.org

Detailed research findings often include comparative data on the activity of this compound and its analogues against specific pathogens.

| Compound | Activity Against P. falciparum K1 Strain (IC₅₀) | Reference |

| Emetine dihydrochloride | 47 nM ± 2.1 nM | biorxiv.orgnih.govmalariaworld.org |

| (-)-R,S-dehydroemetine | 69.58 ± 2.62 nM (in one study) biorxiv.org 71.03 ± 6.1 nM (in another study) nih.govasm.org | biorxiv.orgnih.govasm.org |

| (-)-S,S-dehydroisoemetine | 1.85 ± 0.2 μM (in one study) biorxiv.org 2.07 ± 0.26 μM (in another study) nih.govasm.org | biorxiv.orgnih.govasm.org |

Note: IC₅₀ values may vary slightly between studies due to experimental conditions.

Further research continues to explore novel this compound analogues with the aim of optimizing the balance between efficacy and safety for potential therapeutic applications.

Advanced Research Methodologies in Dehydroemetine Studies

Cryo-Electron Microscopy for Ribosomal Binding Site Analysis of Dehydroemetine

Cryo-Electron Microscopy (Cryo-EM) plays a significant role in determining the binding sites of molecules like this compound on complex biological structures such as ribosomes. By providing high-resolution three-dimensional information, Cryo-EM allows researchers to visualize the precise interactions between the compound and its target.

Studies investigating the mechanism of action of emetine (B1671215), the parent compound of this compound, have utilized Cryo-EM to determine its binding site on the Plasmodium falciparum 80S ribosome. The Cryo-EM structure with PDB code 3J7A shows emetine bound to the E site of the ribosomal small subunit (Pf40S) asm.orgbiorxiv.orgelifesciences.org. This site is located at the interface between 18S rRNA helices and ribosomal protein uS11 asm.orgbiorxiv.org. Although the initial model for PDB 3J7A featured the non-natural enantiomer of emetine, the Cryo-EM data itself provides crucial information about the binding region biorxiv.org.

This Cryo-EM data on emetine's binding site is then leveraged in studies of this compound. Molecular modeling and docking studies of this compound diastereomers, such as (-)-R,S-dehydroemetine and (-)-S,S-dehydroisoemetine, are based on this established Cryo-EM structure of the emetine-bound ribosome asm.orgbiorxiv.org. This allows for the prediction of how this compound interacts within the same ribosomal binding pocket.

Molecular Modeling and Docking Studies of this compound Interactions

Molecular modeling and docking studies are computational techniques used to predict the preferred orientation and binding affinity of a ligand (like this compound) to a receptor (like the ribosome). These methods provide valuable insights into the molecular interactions driving the compound's activity and can help explain differences in potency between related molecules.

In the context of this compound research, molecular modeling has been used to study the interactions of its diastereomers, specifically (-)-R,S-dehydroemetine and (-)-S,S-dehydroisoemetine, with the Plasmodium falciparum 80S ribosome asm.orgbiorxiv.org. Using the Cryo-EM structure of the emetine-bound ribosome (PDB 3J7A) as the receptor, docking simulations were performed asm.orgbiorxiv.org.

These studies indicated that (-)-R,S-dehydroemetine is predicted to mimic the bound pose of emetine more closely than (-)-S,S-dehydroisoemetine asm.orgbiorxiv.org. Docking scores, such as the London dG value, were used to estimate the binding free energy. For instance, emetine had a London dG value of -7.2 kcal/mol, while (-)-R,S-dehydroemetine had a similar score of -7.3 kcal/mol asm.org. This computational finding correlated with in vitro efficacy data, where (-)-R,S-dehydroemetine showed higher potency against P. falciparum compared to (-)-S,S-dehydroisoemetine asm.orgnih.gov.

Molecular modeling helps in understanding the structural basis for the observed differences in biological activity between this compound diastereomers and their relationship to the parent compound, emetine asm.org.

Here is a table summarizing the docking scores:

| Compound | London dG (kcal/mol) |

| Emetine | -7.2 |

| (-)-R,S-Dehydroemetine | -7.3 |

Note: Data derived from molecular docking studies on the Pf40S subunit asm.org.

Advanced In Vitro and In Vivo Assay Systems for this compound Efficacy Evaluation

Advanced in vitro and in vivo assay systems are essential for evaluating the biological activity and efficacy of this compound. These systems range from cell-based assays to complex animal models, providing data on the compound's effects in controlled environments and living organisms.

In vitro studies have demonstrated this compound's potency against various pathogens. For example, this compound has shown potent in vitro activity against the multidrug-resistant K1 strain of Plasmodium falciparum asm.orgnih.gov. The 50% inhibitory concentration (IC₅₀) for (-)-R,S-dehydroemetine against this strain was reported as 71.03 ± 6.1 nM, while (-)-S,S-dehydroisoemetine was significantly less potent with an IC₅₀ of 2.07 ± 0.26 μM asm.orgnih.gov. These in vitro assays often utilize techniques like the 3H-hypoxanthine incorporation assay to measure parasite growth inhibition asm.org.

Beyond antimalarial activity, in vitro studies have also explored this compound's effects on other targets. For instance, studies have investigated its impact on host-cell protein synthesis and its potential antiviral activities against coronaviruses nih.gov. Cell-based assays, such as MTS or CCK-8 assays, are commonly used to evaluate cell viability and growth inhibition in response to this compound exposure nih.govresearchgate.net.